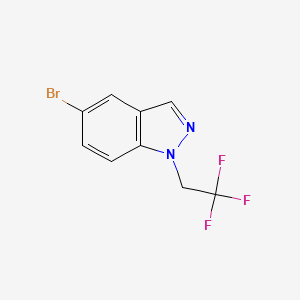
5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and trifluoroethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole typically involves the bromination of 1-(2,2,2-trifluoroethyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:
Bromination: Introduction of the bromine atom into the indazole ring.
Purification: Separation and purification of the desired product using techniques like recrystallization or chromatography.
Quality Control: Ensuring the purity and quality of the final product through analytical methods such as NMR and HPLC.
化学反応の分析
Types of Reactions
5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation Products: Formation of oxidized derivatives of the indazole ring.
Coupling Products: Formation of biaryl or other coupled products through palladium-catalyzed reactions.
科学的研究の応用
5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
Uniqueness
5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is unique due to the combination of the indazole ring with bromine and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic and research applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization.
特性
分子式 |
C9H6BrF3N2 |
|---|---|
分子量 |
279.06 g/mol |
IUPAC名 |
5-bromo-1-(2,2,2-trifluoroethyl)indazole |
InChI |
InChI=1S/C9H6BrF3N2/c10-7-1-2-8-6(3-7)4-14-15(8)5-9(11,12)13/h1-4H,5H2 |
InChIキー |
RFLFJWDQFXRMJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C=NN2CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



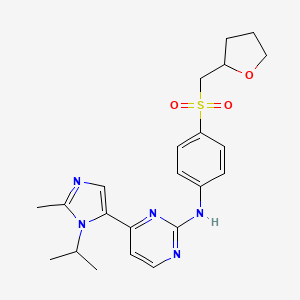
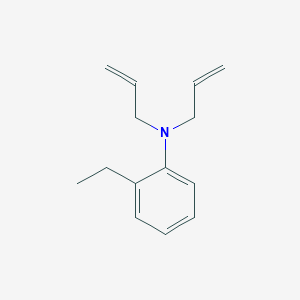
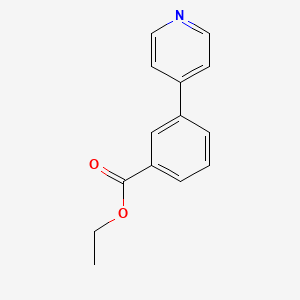
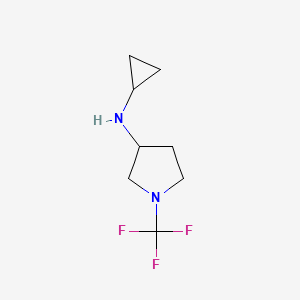
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

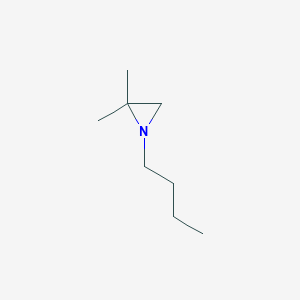
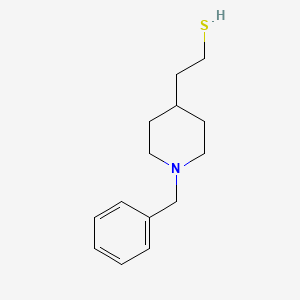
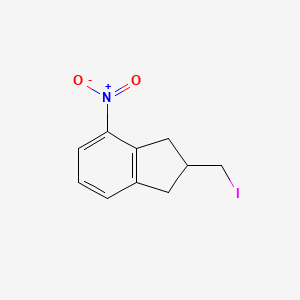
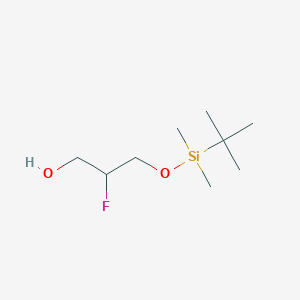
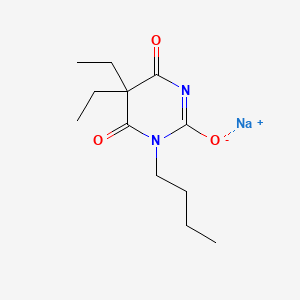
![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
